molecular formula C10H12O2 B3146498 (S)-2-m-Tolyl-propionic acid CAS No. 601472-22-4

(S)-2-m-Tolyl-propionic acid

Cat. No.: B3146498
CAS No.: 601472-22-4
M. Wt: 164.2 g/mol
InChI Key: ZUWBVWNCAANKGU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-m-Tolyl-propionic acid is a chiral carboxylic acid with the molecular formula C10H12O2. It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to the second carbon of a propionic acid chain. The (S) configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that gives it unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-m-Tolyl-propionic acid can be synthesized through various methods. One common synthetic route involves the asymmetric hydrogenation of 2-m-Tolyl-acrylic acid using a chiral catalyst. This method ensures the production of the (S) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.

Another method involves the resolution of racemic 2-m-Tolyl-propionic acid using chiral resolving agents. This process separates the (S) and ® enantiomers based on their different interactions with the resolving agent, allowing for the isolation of the desired (S) enantiomer.

Industrial Production Methods

Industrial production of this compound often employs the asymmetric hydrogenation method due to its efficiency and scalability. The use of chiral catalysts in large-scale reactors allows for the production of significant quantities of the compound with high enantiomeric purity. Additionally, advancements in catalyst design and reaction optimization have improved the overall yield and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-m-Tolyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives. This is typically achieved using reagents such as alcohols, amines, or acid chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, acid chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides, other derivatives

Scientific Research Applications

(S)-2-m-Tolyl-propionic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and asymmetric synthesis.

    Biology: The compound is used in the development of chiral drugs and pharmaceuticals. Its unique properties allow for the investigation of enantiomer-specific biological activities and interactions.

    Medicine: this compound is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its role in drug development highlights its importance in medicinal chemistry.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-m-Tolyl-propionic acid depends on its specific application. In the context of drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The (S) configuration can influence the binding affinity and selectivity of the compound, leading to enantiomer-specific effects.

For example, in the development of NSAIDs, this compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. This inhibition can result in anti-inflammatory, analgesic, and antipyretic effects.

Comparison with Similar Compounds

(S)-2-m-Tolyl-propionic acid can be compared with other similar compounds, such as:

    ®-2-m-Tolyl-propionic acid: The enantiomer of this compound, which may exhibit different biological activities and properties due to its distinct spatial arrangement.

    2-Phenyl-propionic acid: A structurally similar compound with a phenyl group instead of a tolyl group. The presence of the methyl group in this compound can influence its reactivity and interactions.

    2-Methyl-propionic acid: Also known as isobutyric acid, this compound lacks the aromatic ring present in this compound. The aromatic ring contributes to the unique properties and applications of this compound.

The uniqueness of this compound lies in its chiral nature and the presence of the tolyl group, which imparts specific reactivity and interactions that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBVWNCAANKGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-m-Tolyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-m-Tolyl-propionic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-m-Tolyl-propionic acid
Reactant of Route 4
(S)-2-m-Tolyl-propionic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-m-Tolyl-propionic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-m-Tolyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.